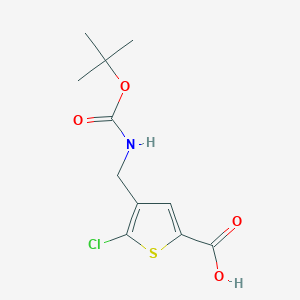

4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

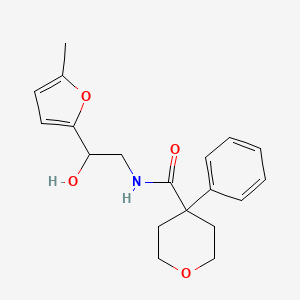

The compound "4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid" is a chemical that features a tert-butoxycarbonyl (Boc) protected amino group attached to a thiophene ring, which is a sulfur-containing heterocycle. The presence of the Boc group suggests that this compound could be used as a protected amino acid or building block in peptide synthesis. The chlorine substituent on the thiophene ring indicates potential reactivity for further functionalization.

Synthesis Analysis

The synthesis of related Boc-protected amino acids has been reported in the literature. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was achieved by adjusting reaction conditions to obtain either cis or trans acids, with optical resolution accomplished via diastereomeric salt formation or chromatography on a chiral stationary phase . Similarly, the synthesis of methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate was performed using a Hofmann rearrangement mediated by trichloroisocyanuric acid, which tolerated various functional groups . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit the aromatic character due to the thiophene ring, which could influence its electronic properties and reactivity. The Boc group is known to be a good protecting group for amines, making the compound stable under certain conditions and allowing for selective deprotection when needed. The chlorine atom on the thiophene ring could be a site for nucleophilic substitution reactions, allowing for further derivatization of the compound.

Chemical Reactions Analysis

Compounds with similar functional groups have been shown to participate in a variety of chemical reactions. For example, halomethyl derivatives of furan-2-carboxylic acid reacted with nucleophilic agents to form substitution products . This suggests that the chlorine atom in the compound of interest could also undergo nucleophilic substitution reactions. Additionally, the Boc group can be removed under acidic conditions, which would free the amine for coupling reactions in peptide synthesis.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "this compound" are not provided, related compounds can offer some insights. The Boc-protected amino acids are generally solid at room temperature and have a higher melting point due to the presence of the Boc group. The solubility of the compound would depend on the nature of the substituents and the overall polarity. The presence of the Boc group would make the compound more non-polar and less soluble in water but more soluble in organic solvents. The chlorine substituent could potentially increase reactivity towards nucleophiles, as seen in other halogenated compounds .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 4-(((tert-Butoxycarbonyl)amino)methyl)-5-chlorothiophene-2-carboxylic acid is used in the synthesis of various peptide and protein derivatives. For instance, it's involved in the creation of dipeptide 4-nitroanilides containing non-proteinogenic amino acids using the isocyanate method or mixed anhydride procedure (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

- This compound plays a role in the synthesis of molecules like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, showcasing its utility in creating functionally diverse heterocyclic amino acids (Dzedulionytė et al., 2021).

Applications in Structural Analysis

- The compound is used in studying the crystal structure of certain amino acids to understand the conformational behavior of peptides and their derivatives, which is crucial in the field of structural biology (Jankowska et al., 2002).

Role in Polymerization and Material Science

- It has applications in the synthesis and polymerization of novel amino acid-derived acetylene monomers, indicating its relevance in material science, specifically in creating polymers with unique properties (Gao, Sanda, & Masuda, 2003).

Utilization in Stereochemistry and Chiral Synthesis

- The compound is instrumental in the synthesis of stereochemically complex molecules, aiding in the creation of enantiomerically pure compounds. This is particularly important in the field of chiral synthesis, which is crucial for pharmaceutical applications (Yoshida et al., 1996).

Role in Kinetic Studies and Reaction Mechanisms

- It's used in kinetic studies and the investigation of reaction mechanisms, such as in the study of dynamic kinetic resolution utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary (Kubo et al., 1997).

Mecanismo De Acción

Mode of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protective group for amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound might also be involved in peptide synthesis or modification.

Pharmacokinetics

The compound’s solubility and lipophilicity, which can impact its bioavailability, have been reported . The compound is considered soluble with a log S (ESOL) of -2.48 . Its lipophilicity, as measured by iLOGP, is 2.1 .

Result of Action

Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that this compound might also have bioactive properties .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-11(2,3)17-10(16)13-5-6-4-7(9(14)15)18-8(6)12/h4H,5H2,1-3H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTZPMWWEBYVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(SC(=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4lambda6-Thia-5-azaspiro[2.5]octane 4,4-dioxide](/img/structure/B3013670.png)

![1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B3013671.png)

![6-(4-chlorophenyl)-N,N-diethyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B3013680.png)

![N-(3,4-dimethylphenyl)-5-(5,8-dioxo-2-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-2-methylbenzenesulfonamide](/img/structure/B3013682.png)

![(Z)-2-Cyano-3-(6-nitro-1,3-benzodioxol-5-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3013691.png)

![(Z)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3013692.png)